molecular formula C11H13N3O2 B2684725 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1523013-09-3

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2684725
CAS No.: 1523013-09-3
M. Wt: 219.244
InChI Key: ATGWUDKXBHBMHK-UHFFFAOYSA-N
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Description

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1523013-09-3) is a high-purity chemical compound serving as a versatile scaffold in medicinal chemistry and drug discovery research. This molecule features the privileged pyrazolo[1,5-a]pyrimidine core, a rigid, planar bicyclic structure known for its significant biological activities . The compound is of particular interest in the development of targeted cancer therapies. Pyrazolo[1,5-a]pyrimidines have demonstrated potent protein kinase inhibitor (PKI) activity, playing a critical role in disrupting aberrant signaling pathways in cancer cells . They act as ATP-competitive inhibitors for various kinases, including CK2, EGFR, B-Raf, and MEK, which are key regulators in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The structural motif allows for extensive functionalization, and the carboxylic acid group at the 5-position provides a handle for further synthetic modification to enhance binding affinity, selectivity, and pharmacokinetic properties . With a molecular formula of C 11 H 13 N 3 O 2 and a molecular weight of 219.24 g/mol, this compound is a valuable building block for researchers constructing novel small-molecule libraries . Its applications extend to biological evaluations, including in vitro and in vivo studies to assess cytotoxicity, kinase selectivity, and antiproliferative effects . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-8-7(3)13-14-6(2)5-9(11(15)16)12-10(8)14/h5H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWUDKXBHBMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding, operationally simple, and additive-free methods. These methods are designed to be economically and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the pyrimidine ring can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with pyrazolo-pyrimidine structures exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death.
  • Anti-inflammatory Properties
    • Research has shown that pyrazolo[1,5-a]pyrimidines can act as anti-inflammatory agents. The carboxylic acid group in 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is believed to enhance its interaction with inflammatory mediators, potentially leading to reduced inflammation in various models of inflammatory diseases.
  • Neurological Applications
    • The compound has been investigated for neuroprotective effects. Studies suggest that it may help in conditions such as neurodegenerative diseases by inhibiting neuronal apoptosis and promoting neuronal survival through the modulation of neurotrophic factors.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of inflammatory mediators
NeuroprotectiveModulation of neurotrophic factors

Case Studies

  • Case Study on Anticancer Efficacy
    • A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.
  • Inflammation Model Study
    • In an experimental model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential for treating autoimmune disorders.

Mechanism of Action

The mechanism of action of 3-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind effectively to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Ethyl-2,7-dimethylpyrazolo[...]-5-carboxylic acid 3-Ethyl, 2,7-dimethyl, 5-COOH C₁₁H₁₃N₃O₂ 219.25 Not reported Enhanced hydrophobicity due to ethyl group
2,7-Dimethyl-3-phenylpyrazolo[...]-5-carboxylic acid (CID 7061944) 3-Phenyl, 2,7-dimethyl, 5-COOH C₁₅H₁₃N₃O₂ 267.28 Not reported Aromatic phenyl enhances π-π interactions
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (Thermo Scientific) Unsubstituted core, 5-COOH C₇H₅N₃O₂ 163.14 222–225 Baseline compound for structure-activity studies
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[...]-3-carboxylic acid 5-Ethyl, 7-CF₃, tetrahydro core C₉H₁₀F₃N₃O₂ 276.23 Not reported Fluorinated substituent increases metabolic stability

Key Observations:

  • Substituent Effects : The ethyl group at position 3 in the target compound increases hydrophobicity compared to phenyl (CID 7061944) or unsubstituted analogs . This may enhance membrane permeability but reduce aqueous solubility.
  • Fluorinated Derivatives : Compounds like 5-Ethyl-7-(trifluoromethyl)-[...]-3-carboxylic acid (MW 276.23) demonstrate how halogenation (e.g., CF₃) can improve metabolic stability and binding affinity .

Regioselectivity and Reactivity

  • Electrophilic Substitution : demonstrates that reactions with electrophiles (e.g., bromine, iodine) favor substitution at position 6 over 7 in pyrazolo[1,5-c]pyrimidines, highlighting the influence of ring topology on reactivity .
  • Ultrasonic vs. Thermal Conditions : reports that ultrasonic-assisted synthesis improves regioselectivity and yield compared to traditional heating, a critical factor for scalable production .

Biological Activity

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered interest due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. This article summarizes the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclocondensation reactions between 3-amino-pyrazoles and various electrophilic reagents. For example, a one-pot synthesis method has been reported that yields high purity and good yields of substituted pyrazolo[1,5-a]pyrimidines via microwave-assisted reactions .

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines have demonstrated significant antitumor properties. Studies indicate that derivatives of this compound can inhibit key oncogenic pathways. For instance, some pyrazole derivatives are known to inhibit BRAF(V600E) and EGFR, which are critical in various cancers . In cell line studies involving breast cancer models (MCF-7 and MDA-MB-231), certain pyrazolo derivatives showed enhanced cytotoxic effects when used in combination with doxorubicin .

CompoundActivityMechanism
This compoundAntitumorInhibition of BRAF(V600E)
Other pyrazole derivativesAntitumorInhibition of EGFR and Aurora-A kinase

Anti-inflammatory Effects

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The mechanisms often involve modulation of signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

Some studies have reported that pyrazolo derivatives possess antimicrobial properties against various pathogens. The structure-activity relationship suggests that modifications at specific positions can enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key findings include:

  • Substituents : Alkyl groups at the 2 and 7 positions enhance lipophilicity and cellular uptake.
  • Carboxylic Acid Group : This functional group is crucial for biological activity as it can engage in hydrogen bonding with biological targets.

Case Studies

Several studies have focused on the biological evaluation of pyrazolo derivatives:

  • Anticancer Efficacy : A study evaluated a series of pyrazolo compounds against breast cancer cell lines. Results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity and potential for use in combination therapies .
  • Anti-inflammatory Activity : Another study demonstrated that specific pyrazolo derivatives could reduce inflammation markers in vitro by inhibiting the NF-kB pathway .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-arylpyrazoles under reflux in ethanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate mixtures) . Key optimizations include:

  • Temperature : Maintaining reflux (~78°C) to ensure complete cyclization.
  • Solvent : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
  • Purification : Gradient elution in chromatography minimizes by-products like isomeric pyrazolo[1,5-a]pyrimidines .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl and methyl groups) and aromaticity of the fused rings .
  • X-ray Crystallography : Resolves regiochemistry and molecular packing. For example, the dihedral angle between fused pyrazole-pyrimidine rings (1.31°) and π-π interactions (3.426 Å centroid distance) stabilize the crystal lattice .
  • HRMS/IR : Validates molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can regioselectivity be controlled during synthesis to avoid isomeric by-products?

  • Methodological Answer : Regioselectivity depends on precursor substitution and reaction kinetics. For instance:

  • Precursor Design : Using 5-amino-3-arylpyrazoles with sterically hindered substituents (e.g., phenyl groups) directs cyclization to the 5-carboxylic acid position .
  • Catalytic Additives : Acidic conditions (e.g., acetic acid) favor kinetically controlled pathways, reducing isomer formation .
    • Table 1 : Isomeric Yield Comparison under Different Conditions
PrecursorSolventCatalystYield of Target (%)Isomer Yield (%)
5-Amino-3-phenylpyrazoleEthanolNone6518
5-Amino-3-cyclopropylAcetic AcidH+^+825

Q. What strategies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Cathepsin inhibition is quantified via fluorogenic substrates. For example:
  • Cathepsin K : IC50_{50} values determined using Z-Gly-Pro-Arg-AMC substrate (25 µM for N-butylcarboxamide derivatives) .
  • Structure-Activity Relationship (SAR) : Trifluoromethyl and cyclopropyl groups enhance target binding via hydrophobic interactions, while carboxylates improve solubility .
    • Table 2 : Inhibitory Activity of Carboxamide Derivatives
DerivativeCathepsin K IC50_{50} (µM)Cathepsin B IC50_{50} (µM)
N-Butylcarboxamide25>100
N-(2-Picolyl)>10045

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:

  • Structural Reanalysis : Confirm regiochemistry via X-ray crystallography to rule out isomer interference .
  • Standardized Assays : Use consistent substrates (e.g., Z-FR-AMC for cathepsins) and control pH/temperature .
  • Meta-Analysis : Compare substituent effects (e.g., ethyl vs. cyclopropyl groups) using computational docking to identify binding motifs .

Q. What solvent systems optimize green chemistry principles in synthesis and purification?

  • Methodological Answer :

  • Synthesis : Ethanol/water mixtures reduce toxicity while maintaining yield (~75%) .
  • Purification : Switch from hexane/ethyl acetate to cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
  • Table 3 : Solvent Impact on Yield and Purity
Solvent SystemYield (%)Purity (%)E-factor
Ethanol/H2_2O78958.2
DCM/MeOH829712.5

Q. How does crystallographic data inform drug design for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Hydrogen Bonding : C12–H12···O1 interactions form dimeric structures, enhancing stability .
  • π-π Stacking : Aromatic interactions (3.426 Å) guide scaffold modifications for improved target binding .
  • Conformational Analysis : Planarity of fused rings (deviation <0.005 Å) ensures optimal alignment with enzyme active sites .

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